Predicted Lipophilicity (cLogP) versus 8-Benzylamino Analog: Impact on Membrane Permeability Procurement Decisions
The target compound exhibits a predicted ACD/LogP of 3.25, calculated by the ACD/Labs Percepta Platform . In contrast, the direct 8-benzylamino analog (CAS 57000-13-2, 8-benzylaminotheophylline) has a reported LogP of approximately 2.1 . The 1.15 log unit difference corresponds to an estimated ~14-fold higher theoretical partition coefficient, suggesting significantly greater membrane permeability for the N-methylated derivative. This parameter is critical for projects requiring blood-brain barrier penetration or intracellular target access.
| Evidence Dimension | Predicted lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 3.25 (ACD/Labs Percepta, v14.00) |
| Comparator Or Baseline | 8-Benzylaminotheophylline (CAS 57000-13-2): LogP ~2.1 |
| Quantified Difference | ΔLogP ≈ +1.15 (~14-fold higher partition coefficient) |
| Conditions | ACD/Labs Percepta predictive model; comparator LogP from ChemSpider and literature consensus |
Why This Matters
For procurement decisions in CNS or intracellular-target screening campaigns, a 14-fold differential in predicted membrane partitioning directly influences compound prioritization when selecting among structurally related purine-2,6-dione analogs.
